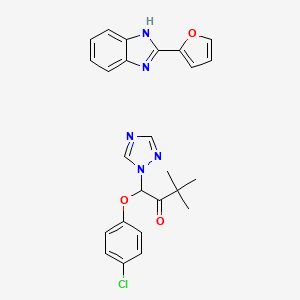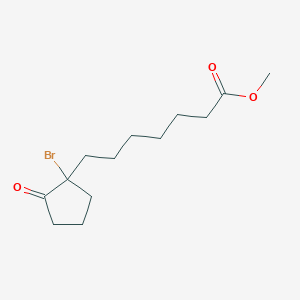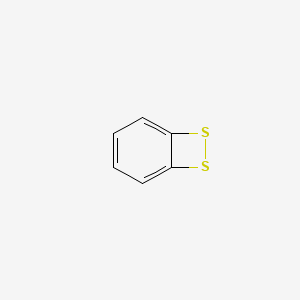
Benzodithiete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodithiete is an organosulfur compound with the molecular formula C₆H₄S₂ It is characterized by a benzene ring fused with two sulfur atoms, forming a unique heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzodithiete can be synthesized through the activation of bis-o-phenylene tetrasulfide. This activation is typically achieved using catalytic amounts of molybdenum complexes such as Mo(tfd)₂(bdt) (where tfd = S₂C₂(CF₃)₂ and bdt = S₂C₆H₄). The reaction involves [4+2] cycloadditions with alkenes, producing substituted 2,3-dihydro-1,4-benzodithiins .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Benzodithiete undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .
Wissenschaftliche Forschungsanwendungen
Benzodithiete has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound and its derivatives are used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Benzodithiins: These compounds have a similar structure but differ in the position and number of sulfur atoms.
Thiophenes: These are five-membered sulfur-containing heterocycles.
Dithiins: These compounds contain two sulfur atoms in a six-membered ring.
Uniqueness: Benzodithiete is unique due to its specific reactivity and the ability to form stable, biologically active heterocycles. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
81044-78-2 |
|---|---|
Molekularformel |
C6H4S2 |
Molekulargewicht |
140.2 g/mol |
IUPAC-Name |
7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
InChI-Schlüssel |
BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


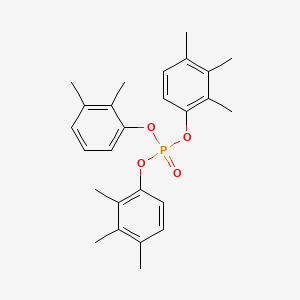
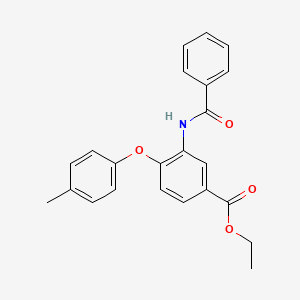

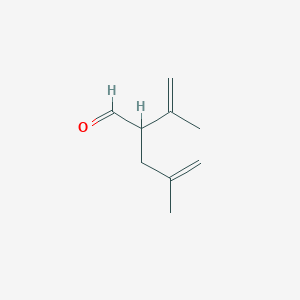

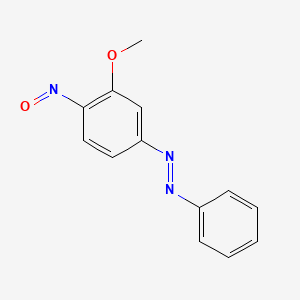


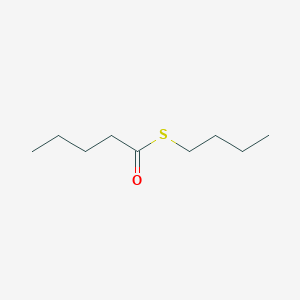
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
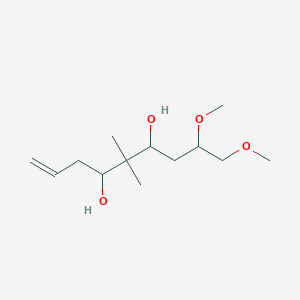
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
